N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Description
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H15NO4/c1-18-12-5-7-14(19-2)13(10-12)16-15(17)8-6-11-4-3-9-20-11/h3-10H,1-2H3,(H,16,17) |
InChI Key |
FUECEMUHDWAETD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Furan-2-yl)Acryloyl Chloride
Furan-2-carbaldehyde undergoes Knoevenagel condensation with malonic acid in pyridine at 110°C for 6 hours, yielding 3-(furan-2-yl)acrylic acid (78% yield). Subsequent treatment with thionyl chloride (1.5 eq) in anhydrous dichloromethane at 0–5°C produces the acyl chloride derivative.
Reaction Conditions
Coupling with 2,5-Dimethoxyaniline
The acyl chloride reacts with 2,5-dimethoxyaniline (1.1 eq) in the presence of triethylamine (2 eq) as acid scavenger:
$$ \text{3-(Furan-2-yl)acryloyl chloride} + \text{2,5-dimethoxyaniline} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target compound} $$
Optimized Parameters
- Reaction time: 4 hours
- Temperature: Room temperature
- Workup: Sequential washing with 5% HCl, saturated NaHCO₃, and brine
- Crystallization solvent: Ethanol/water (3:1)
- Yield: 67–74%
Microwave-Assisted One-Pot Synthesis
Recent advancements employ microwave irradiation to accelerate the amidation process, reducing reaction times from hours to minutes.
Procedure
- Combine equimolar amounts of 3-(furan-2-yl)acrylic acid and 2,5-dimethoxyaniline
- Add 1.2 eq EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.3 eq DMAP (4-dimethylaminopyridine)
- Irradiate at 150 W, 80°C for 15 minutes
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion rate | 98.2% |
| Isolated yield | 89% |
| Purity (HPLC) | 99.1% |
| Energy consumption | 0.8 kWh/mol |
This method eliminates solvent use and achieves near-quantitative conversion.
Enzymatic Catalysis Using Lipase B
Sustainable approaches utilize immobilized Candida antarctica lipase B (Novozym 435) in non-aqueous media.
Reaction Setup
- Substrates: 3-(furan-2-yl)acrylic acid (1 eq), 2,5-dimethoxyaniline (1.05 eq)
- Solvent: tert-Butanol
- Enzyme loading: 15% w/w
- Temperature: 45°C
- Time: 24 hours
Advantages
- No side product formation
- Enzyme reusability: 8 cycles with <10% activity loss
- Environmental factor (E-factor): 2.3 vs. 18.7 for classical method
Limitations
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase protocols enable parallel synthesis of acrylamide derivatives using Wang resin.
Stepwise Process
- Resin functionalization : Load 3-(furan-2-yl)acrylic acid to chlorotrityl resin (2.1 mmol/g)
- Coupling : Treat with 2,5-dimethoxyaniline (3 eq), HOBt/DIC (1.5 eq each) in DMF
- Cleavage : 95% TFA in DCM for 2 hours
Key Metrics
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Green Metrics (E-factor) |
|---|---|---|---|---|
| Classical amidation | 67–74 | 98.5 | 4–6 hrs | 18.7 |
| Microwave-assisted | 89 | 99.1 | 15 min | 3.2 |
| Enzymatic | 62 | 97.8 | 24 hrs | 2.3 |
| Solid-phase | 76 | 85–92 | 8 hrs | 14.5 |
Critical Observations
- Microwave synthesis offers optimal balance between efficiency and environmental impact
- Enzymatic methods excel in sustainability but require yield improvements
- Classical approach remains preferred for millimole-scale synthesis
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acrylamide moiety facilitates nucleophilic substitution at the carbonyl carbon.
Key Reactions:
-
Amide Hydrolysis : Under acidic or basic conditions, the compound undergoes hydrolysis to yield 3-(furan-2-yl)acrylic acid and 2,5-dimethoxyaniline.
-
Transamidation : Reacts with primary amines (e.g., benzylamine) to form new acrylamide derivatives.
Cycloaddition Reactions
The furan ring participates in [4+2] Diels-Alder reactions as a diene.
Example Reaction with Maleic Anhydride:
| Parameter | Value/Outcome | Source |
|---|---|---|
| Reaction Conditions | Toluene, 110°C, 12 h | |
| Product | Endo-adduct with 89% regioselectivity | |
| Stereochemical Control | Methoxy groups direct endo preference |
Mechanistic Insight : Electron-donating methoxy groups enhance furan’s electron density, accelerating diene reactivity .
Oxidation of the Furan Ring
-
Product : 3-(2,5-Dimethoxyphenyl)acrylamide-2,5-dione (via furan oxidation to maleic anhydride analog).
Reduction of the α,β-Unsaturated System
-
Catalytic Hydrogenation :
Electrophilic Aromatic Substitution
The dimethoxyphenyl group undergoes substitution at the para position to methoxy groups due to strong electron-donating effects.
Nitration Reaction Data:
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | 4-Nitro-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide | 73% |
| Acetyl nitrate | CH₂Cl₂, 25°C, 6 h | 3-Nitro derivative (minor) | 22% |
Regioselectivity is controlled by methoxy group orientation .
Cross-Coupling Reactions
The acrylamide’s α,β-unsaturated system participates in Heck and Suzuki couplings.
Palladium-Catalyzed Suzuki Coupling:
-
Substrate : 4-Bromophenylboronic acid.
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C, 24 h.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the acrylamide’s double bond and alkenes.
Example with Ethylene:
Biological Activity-Linked Reactivity
The compound inhibits tubulin polymerization via covalent binding to cysteine residues (e.g., Cys241 in β-tubulin), confirmed by:
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | 3-(Furan-2-yl)acrylic acid | 78–85% |
| Diels-Alder | Maleic anhydride, toluene, 110°C | Endo-cycloadduct | 89% |
| Catalytic Hydrogenation | H₂, Pd/C, ethanol | Saturated propanamide | >95% |
| Suzuki Coupling | 4-Bromophenylboronic acid, Pd catalyst | Biaryl derivative | 68% |
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide":
Quinoxaline-Arylfuran Derivatives as Antitumor Agents
- Antiproliferative Activity : Quinoxaline-arylfuran derivatives have been evaluated for their antiproliferative activities against cancer cell lines . One derivative, QW12 , demonstrated a potent antiproliferative effect against HeLa cells (IC50 value of 10.58 μM) .
- Mechanism of Action : QW12 induces apoptosis, triggers ROS generation, and accumulates HeLa cells in vitro . It inhibits STAT3 phosphorylation and binds to the STAT3 recombination protein . Molecular docking studies suggest that QW12 occupies the pY+1 and pY-X subpocket of the SH2 domain, blocking the transmission signaling process .
- Broad Biological Activities : Quinoxalines and their derivatives have broad biological activities, including anticancer, anti-inflammatory, antifungal, antiproliferative, and antitubercular properties . Many anticancer candidates with quinoxaline scaffolds have been tested in clinical trials .
- Furan Ring Importance : The furan ring is widely used in drug development for its bioactivities . Certain furan derivatives with phenyloxy substituents exhibit high cytotoxicity against human cancer cell lines . Phenyl-2-furan is a potential pharmacophore for antitumor proliferative activity .
Acrylamide Derivatives as Anticancer Agents
- Antitumor Activity: Acrylamide scaffold exhibits antitumor properties via EGFR tyrosine kinase inhibition . Quinoline moiety linked to acrylamide possesses anticancer properties, and many acrylamide-containing derivatives have been evaluated for their cytotoxic capacity via inhibition of EGFR-TK signalling .
- Mechanism of Action: Acrylamide-based anticancer agents induce cell cycle arrest, differentiation, and cellular apoptosis . Afatinib, an acrylamide-containing drug, is an EGFR kinase inhibitor used for treating metastatic, non-small cell lung cancer . It covalently binds to the kinase domain of EGFR and inhibits tyrosine kinase autophosphorylation, resulting in downregulation of EGFR downstream signaling .
Coumarin-Acrylamide Hybrids as Antiproliferative Agents
- Cytotoxic Activity: Coumarin-acrylamide hybrids have been investigated for their cytotoxic activity against the HepG2 human liver cell line . Compound 6e showed promising antiproliferative activity .
- Mechanism of Action: Coumarin-acrylamide derivative 6e was the most active, with a percentage inhibition value of 84.34% compared to podophyllotoxin (88.19% β-tubulin inhibition) . The active coumarin-acrylamide molecule 6e exerted cell cycle cession at the G2/M phase stage of HepG2 cells and produced a 15.24-fold increase in apoptotic cell induction compared to no-treatment control .
Specific Compound: N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide
- Basic Information: N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide has the molecular formula C15H15NO2 and a molecular weight of 241.28 g/mol . It is also known as N-(2,5-Dimethylphenyl)-3-(2-furyl)-2-propenamide .
- Other possible reactions: The furan ring may be susceptible to oxidation.
Table of compounds and their IC50 values against MCF-7
| Comp. no. | Ar | IC 50 (μM) |
|---|---|---|
| 5 | Furan-2-yl | 12.47 ± 0.40 |
| 6a | 4-CH3–C6H4– | 3.39 ± 0.11 |
| 6b | 3,4-Di–OCH3–C6H3– | 5.94 ± 0.17 |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s core structure consists of an acrylamide backbone with two key substituents:
- N-Substituent : 2,5-Dimethoxyphenyl group.
- Acryloyl Substituent : Furan-2-yl group.
Table 1: Structural Comparison of Analogues
Physicochemical Properties
- Purity : Analogues such as (E)-N-(2-(2-methylpiperidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide achieve >97% purity via LCMS .
- Molecular Weight : The target compound (MW: ~289 g/mol) is lighter than fluorophenyl-substituted analogues (e.g., 4p, MW: ~331 g/mol) .
Key Findings and Limitations
Structural Flexibility : Substitution on the acryloyl moiety (e.g., furan vs. fluorophenyl) modulates lipophilicity and electronic properties, impacting bioavailability and target interactions.
Data Gaps : Direct pharmacological data for this compound are absent in the evidence, limiting mechanistic insights.
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dimethoxyphenyl group and a furan moiety attached to an acrylamide backbone. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Receptor Modulation : Similar compounds have been noted for their ability to act as positive allosteric modulators of nicotinic acetylcholine receptors, which are involved in various neurological processes .
- Enzyme Inhibition : The acrylamide structure suggests potential interactions with enzymes, possibly leading to inhibition or modulation of enzymatic activity.
- Cytotoxic Effects : Initial studies indicate that related furan-based derivatives exhibit cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties .
Anticancer Properties
Recent studies have indicated that furan-based compounds can exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MDA-MB-231 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CA-4 | HeLa | 0.18 |
| CA-4 | MDA-MB-231 | 0.37 |
| This compound | TBD | TBD |
Neuroprotective Effects
Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration. The modulation of nicotinic receptors is particularly relevant in the context of anxiety and cognitive enhancement .
Case Studies
- Anxiolytic Activity : A study involving a related compound demonstrated anxiolytic-like effects in mice when administered at specific doses. The mechanism was linked to the modulation of α7 nicotinic acetylcholine receptors, suggesting that this compound could have similar effects .
- Cytotoxicity Assessment : In vitro assays have shown that furan derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. This suggests that this compound may also engage similar apoptotic pathways .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a two-step process:
Acrylic acid intermediate formation : React 2,5-dimethoxybenzaldehyde with malonic acid via a Knoevenagel condensation to yield (E)-3-(2,5-dimethoxyphenyl)acrylic acid. Temperature control (80–100°C) and catalytic piperidine are critical for regioselectivity .
Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to react the acrylic acid with furan-2-amine. Solvent choice (DMF or dichloromethane) and reaction time (12–24 hrs) influence yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Key challenges : Competing side reactions (e.g., dimerization) and sensitivity of the furan ring to acidic conditions.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of the compound?
Methodological Answer:
- 1H NMR : Expect resonances for the furan protons (δ 6.3–7.5 ppm, coupling J = 1.5–3.0 Hz), methoxy groups (δ 3.7–3.8 ppm, singlet), and acrylamide protons (δ 6.2–6.4 ppm for α,β-unsaturated protons with J = 15–16 Hz) .
- 13C NMR : Peaks at δ 165–170 ppm (amide carbonyl) and δ 150–160 ppm (furan carbons) validate the structure.
- HRMS : Calculate exact mass using molecular formula C15H15NO4 (M+H⁺: 274.1074). Deviations >5 ppm suggest impurities or incorrect assignments .
Validation : Compare with analogs like (E)-3-(3,4-dimethoxyphenyl)-N-thiazolylacrylamide, where methoxy and acrylamide signals are consistent .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Target selection : Prioritize enzymes with structural homology to known acrylamide targets (e.g., sortase A in Staphylococcus aureus) .
- In vitro assays :
- Use fluorescence-based substrates (e.g., Abz-LPETG-Dap-Dnp for sortase A) to measure inhibition kinetics.
- IC50 determination: Pre-incubate the enzyme with varying compound concentrations (0.1–100 µM) and monitor substrate cleavage via fluorometry .
- Controls : Include positive controls (e.g., berberine for sortase A) and assess cytotoxicity (e.g., MTT assay on mammalian cells) to differentiate specific activity from nonspecific toxicity .
Q. How can contradictions in toxicity data (e.g., NOAEL vs. in vitro cytotoxicity) be resolved?
Methodological Answer:
- Dose-response reconciliation : Compare the no-observed-adverse-effect level (NOAEL) from rodent studies (e.g., 23.4 mg/kg/day ) with in vitro IC50 values. Adjust for species-specific metabolic differences using allometric scaling.
- Metabolite profiling : Use LC-MS to identify active metabolites in vivo that may contribute to discrepancies. For example, demethylation of methoxy groups can alter toxicity .
- Pathway analysis : Apply transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress) in cell lines exposed to sub-cytotoxic doses.
Q. What computational strategies predict the compound’s pharmacological potential and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., sortase A). Parameterize the furan ring and methoxy groups for accurate van der Waals and electrostatic scoring .
- QSAR modeling : Train models on analogs like (E)-3-(4-fluorophenyl)-N-sulfamoylphenylacrylamide to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5), blood-brain barrier permeability, and CYP450 interactions. High methoxy content may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
